Cycloclavine

Description

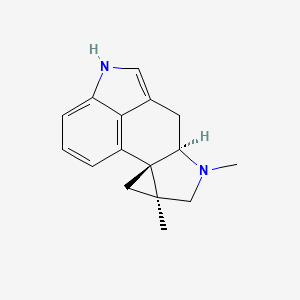

Structure

3D Structure

Properties

Molecular Formula |

C16H18N2 |

|---|---|

Molecular Weight |

238.33 g/mol |

IUPAC Name |

(2S,4S,7R)-4,6-dimethyl-6,11-diazapentacyclo[7.6.1.02,4.02,7.012,16]hexadeca-1(16),9,12,14-tetraene |

InChI |

InChI=1S/C16H18N2/c1-15-8-16(15)11-4-3-5-12-14(11)10(7-17-12)6-13(16)18(2)9-15/h3-5,7,13,17H,6,8-9H2,1-2H3/t13-,15-,16-/m1/s1 |

InChI Key |

ZWJHDICNUKHUGE-FVQBIDKESA-N |

Isomeric SMILES |

C[C@]12C[C@@]13[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C |

Canonical SMILES |

CC12CC13C(CC4=CNC5=CC=CC3=C45)N(C2)C |

Synonyms |

cycloclavine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Enzymes of Cycloclavine Biosynthesis: EasH, EasA, and EasG

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cycloclavine is a structurally unique ergot alkaloid characterized by a distinctive cyclopropyl (B3062369) moiety fused to the ergoline (B1233604) ring system. This feature imparts interesting biological activities and makes it a molecule of interest for medicinal chemistry and drug development. The biosynthesis of this compound in fungi, particularly Aspergillus japonicus, diverges from the common ergot alkaloid pathway at the branch-point intermediate, chanoclavine-I-aldehyde. This divergence is orchestrated by a trio of key enzymes: the non-heme iron- and α-ketoglutarate-dependent dioxygenase EasH , the Old Yellow Enzyme homolog EasA , and the NADPH-dependent reductase EasG . This technical guide provides a comprehensive overview of these three core enzymes, detailing their functions, the reconstituted biosynthetic pathway, available quantitative data, and detailed experimental protocols for their study.

The this compound Biosynthetic Pathway: A Tri-Enzymatic Cascade

The formation of this compound from the common ergot alkaloid precursor, chanoclavine-I-aldehyde, is a fascinating example of enzymatic synergy. While EasA and EasG are homologs of enzymes found in other ergot alkaloid pathways that produce festuclavine (B1196704) or agroclavine, the presence and action of EasH are the defining features of the this compound pathway.[1][2]

The proposed biosynthetic pathway is as follows:

-

Reduction by EasA: The Old Yellow Enzyme homolog, EasA, is believed to catalyze the reduction of the α,β-unsaturated aldehyde of chanoclavine-I-aldehyde.[3][4][5][6]

-

Cyclopropyl Ring Formation by EasH: This is the pivotal and most unusual step in the biosynthesis. The non-heme iron- and α-ketoglutarate-dependent dioxygenase, EasH, acts on an intermediate generated by EasA.[1][2] It catalyzes an oxidative cyclization to form the characteristic cyclopropyl ring.

-

Final Reduction by EasG: The NADPH-dependent reductase, EasG, is proposed to catalyze the final reduction step to yield the stable this compound molecule.

This sequence of reactions highlights a remarkable enzymatic cascade where the product of one enzyme is channeled to the next in a coordinated fashion to construct a complex natural product.

Quantitative Data on Key Enzymes

Quantitative kinetic data for the specific enzymes from Aspergillus japonicus are not extensively available in the published literature. However, data from homologous enzymes, particularly EasA from Aspergillus fumigatus, provide valuable insights.

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax or kcat | Cofactors | Optimal pH | Optimal Temp. (°C) |

| EasH | Aspergillus japonicus | Proposed EasA-derived intermediate | Data not available | Data not available | Fe(II), α-Ketoglutarate, Ascorbic Acid, NADP+ | Data not available | Data not available |

| EasA | Aspergillus japonicus | Chanoclavine-I-aldehyde | Data not available | Data not available | NADPH, FMN | Data not available | Data not available |

| Aspergillus fumigatus (homolog) | Chanoclavine-I-aldehyde | 4.8 ± 1.1 | kcat = 2310 ± 282 min-1 | NADPH, FMN | Data not available | Data not available | |

| EasG | Aspergillus japonicus | Proposed cyclopropyl intermediate | Data not available | Data not available | NADPH | Data not available | Data not available |

Note: The kinetic data for A. fumigatus EasA is presented as a reference for the homologous enzyme in A. japonicus. Further biochemical characterization is required to determine the specific kinetic parameters of the this compound biosynthetic enzymes.

Experimental Protocols

The following protocols are based on the successful in vitro reconstitution of the this compound biosynthetic pathway and standard molecular biology techniques.

Heterologous Expression and Purification of EasA, EasG, and EasH

a) Expression of His-tagged EasA and EasG in E. coli

This protocol describes the expression and purification of N-terminally His-tagged EasA and EasG from E. coli.

Materials:

-

E. coli BL21(DE3) competent cells

-

pET expression vector with N-terminal His-tag containing the codon-optimized gene for A. japonicus EasA or EasG

-

LB medium and agar (B569324) plates with appropriate antibiotic (e.g., kanamycin)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol

-

Ni-NTA affinity resin

Protocol:

-

Transform E. coli BL21(DE3) cells with the expression vector and select for transformants on antibiotic-containing LB agar plates.

-

Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a large-scale culture with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18-25°C for 16-20 hours.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Add the clarified lysate to a column containing equilibrated Ni-NTA resin and allow it to bind for 1 hour at 4°C with gentle agitation.

-

Wash the resin with Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with Elution Buffer.

-

Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

-

Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

b) Expression and Purification of EasH from Saccharomyces cerevisiae

EasH, being a more complex eukaryotic enzyme, has been successfully expressed in a yeast system.

Materials:

-

S. cerevisiae expression strain (e.g., INVSc1)

-

Yeast expression vector (e.g., pYES-DEST52) with a C-terminal His-tag containing the A. japonicuseasH gene

-

Appropriate yeast growth media (e.g., SC-Ura with glucose for initial growth, and SC-Ura with galactose for induction)

-

Glass beads for cell lysis

-

Purification buffers as described for the E. coli expression.

Protocol:

-

Transform the S. cerevisiae strain with the expression vector and select for transformants on appropriate selection plates.

-

Grow a pre-culture in selective medium containing glucose overnight.

-

Inoculate a larger culture in the same medium and grow to an OD600 of ~1.0.

-

Induce protein expression by transferring the cells to a selective medium containing galactose and grow for another 24-48 hours at 28-30°C.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in Lysis Buffer and lyse the cells by vortexing with glass beads.

-

Clarify the lysate by centrifugation.

-

Purify the His-tagged EasH using Ni-NTA affinity chromatography as described for the E. coli-expressed proteins.

In Vitro Enzyme Assay for this compound Biosynthesis

This assay reconstitutes the entire pathway from chanoclavine-I-aldehyde to this compound.

Materials:

-

Purified EasH, EasA, and EasG enzymes

-

Chanoclavine-I-aldehyde (substrate)

-

Assay Buffer: 50 mM Tris-HCl pH 7.5

-

Cofactors:

-

FeSO4 (final concentration: 1 mM)

-

α-Ketoglutarate (final concentration: 2 mM)

-

Ascorbic acid (final concentration: 4 mM)

-

NADPH (final concentration: 1 mM)

-

NADP+ (final concentration: 1 mM)

-

-

Quenching solution: Acetonitrile (B52724) or Methanol

Protocol:

-

In a microcentrifuge tube, prepare a reaction mixture containing Assay Buffer, all cofactors, and the substrate chanoclavine-I-aldehyde (e.g., at a final concentration of 100 µM).

-

Add the purified enzymes (EasA, EasG, and EasH) to the reaction mixture. The ratio of the enzymes can be varied to optimize this compound production (e.g., a 1:1:10 ratio of EasA:EasG:EasH has been shown to favor this compound formation).[1]

-

Incubate the reaction at 30°C for a desired period (e.g., 1-4 hours).

-

Stop the reaction by adding an equal volume of quenching solution (e.g., ice-cold acetonitrile).

-

Centrifuge the quenched reaction to pellet any precipitated protein.

-

Analyze the supernatant for the presence of this compound and other ergot alkaloids using HPLC or LC-MS/MS.

Product Analysis by HPLC and LC-MS/MS

a) HPLC Analysis

-

Column: A C18 reverse-phase column is suitable for separating ergot alkaloids.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 5 mM ammonium (B1175870) bicarbonate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: Fluorescence detection (e.g., excitation at 250 nm and emission at 425 nm) provides high sensitivity for ergot alkaloids.

b) LC-MS/MS Analysis

For unambiguous identification and quantification, LC-MS/MS is the method of choice.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.

-

Detection: Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be used for targeted quantification of this compound by monitoring specific precursor-to-product ion transitions. The protonated molecule [M+H]+ for this compound is at m/z 239.15.[1]

Regulatory Mechanisms

The biosynthesis of secondary metabolites in fungi, including ergot alkaloids, is tightly regulated. The genes encoding the biosynthetic enzymes are typically organized in a gene cluster, which allows for coordinated expression.

In Aspergillus species, a global regulator of secondary metabolism known as LaeA plays a crucial role.[7][8][9] LaeA is a nuclear protein that is thought to function as a methyltransferase, influencing chromatin structure and thereby controlling the accessibility of transcription factors to the promoters of secondary metabolite gene clusters. Deletion of laeA in various Aspergillus species has been shown to silence the expression of numerous secondary metabolite gene clusters.

While direct experimental evidence for the regulation of the this compound biosynthetic gene cluster in A. japonicus by LaeA is not yet available, it is highly probable that this global regulator is involved.

Further research, such as gene knockout studies of laeA in A. japonicus and subsequent analysis of this compound production and eas gene expression, is needed to confirm this regulatory link.

Conclusion

The enzymes EasH, EasA, and EasG represent a fascinating enzymatic system for the biosynthesis of the unique ergot alkaloid, this compound. The discovery and reconstitution of this pathway have opened up avenues for the heterologous production of this and potentially novel, structurally related compounds. While significant progress has been made in understanding the roles of these enzymes, further detailed biochemical and kinetic characterization, particularly of EasH and EasG from Aspergillus japonicus, is warranted. Elucidating the specific regulatory mechanisms governing the expression of the this compound gene cluster will also be crucial for optimizing microbial production platforms. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit this intriguing biosynthetic pathway.

References

- 1. Discovery and Reconstitution of the this compound Biosynthetic Pathway—Enzymatic Formation of a Cyclopropyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Old Yellow Enzyme Gene Controls the Branch Point between Aspergillus fumigatus and Claviceps purpurea Ergot Alkaloid Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of an Aspergillus fumigatus old yellow enzyme (EasA) involved in ergot alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure of an Aspergillus fumigatus old yellow enzyme (EasA) involved in ergot alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LaeA, a Regulator of Secondary Metabolism in Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LaeA, a regulator of secondary metabolism in Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Involvement of LaeA and Velvet Proteins in Regulating the Production of Mycotoxins and Other Fungal Secondary Metabolites [mdpi.com]

The Genetic Architecture of Cycloclavine Biosynthesis in Fungi: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Cycloclavine is a tetracyclic ergot alkaloid characterized by a unique cyclopropyl (B3062369) moiety, a feature that distinguishes it from other members of the clavine subclass. First isolated from the seeds of Ipomoea hildebrandtii, it has since been identified as a secondary metabolite in certain fungal species, notably Aspergillus japonicus. The distinct chemical structure of this compound has garnered interest for its potential biological activities, making the elucidation of its genetic underpinnings a crucial step for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the genetic basis of this compound production in fungi, detailing the biosynthetic pathway, key enzymatic players, and experimental methodologies for its study and reconstitution.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, which in Aspergillus japonicus is approximately 16.8 kbp in length and comprises eight genes. These genes, designated eas (ergot alkaloid synthesis), encode the enzymatic machinery required to convert primary metabolites into the complex this compound scaffold.[1]

Table 1: Genes and Proposed Functions in the this compound Biosynthetic Cluster of Aspergillus japonicus

| Gene | Proposed Enzyme Function | Role in this compound Biosynthesis |

| dmaW | Dimethylallyl tryptophan synthase | Catalyzes the first committed step: prenylation of L-tryptophan. |

| easF | FAD-dependent oxidoreductase | Involved in the subsequent oxidation of dimethylallyl-L-tryptophan. |

| easE | Catalase | Participates in the multi-step conversion to chanoclavine-I. |

| easC | N-methyltransferase | N-methylation of dimethylallyl-L-tryptophan. |

| easD | Chanoclavine-I-aldehyde dehydrogenase | Converts chanoclavine-I to chanoclavine-I-aldehyde. |

| easA | Old Yellow Enzyme homologue (reductase) | Reduces chanoclavine-I-aldehyde to an iminium intermediate.[2] |

| easG | NADPH-dependent reductase | Catalyzes the final reduction step to form the cyclopropyl ring of this compound.[2] |

| easH | α-ketoglutarate-dependent, non-heme iron oxygenase | The key enzyme responsible for the cyclopropanation reaction, acting on the intermediate generated by EasA.[1][2] |

The this compound Biosynthetic Pathway

The synthesis of this compound branches off from the common ergot alkaloid pathway at the intermediate chanoclavine-I-aldehyde. The subsequent steps are unique to this compound and festuclavine (B1196704) biosynthesis, with the enzyme EasH playing a pivotal role in directing the pathway towards cyclopropanation.

Quantitative Data on this compound Production

The heterologous expression of the entire this compound gene cluster from A. japonicus in the yeast Saccharomyces cerevisiae has been successfully demonstrated, providing a platform for controlled production and pathway optimization.

Table 2: Heterologous Production of this compound in Saccharomyces cerevisiae

| Product | Final Titer (mg/L) | Host Organism | Reference |

| This compound | 529 | Saccharomyces cerevisiae | [3][4] |

| Festuclavine | 89 | Saccharomyces cerevisiae | [3][4] |

It has been observed that increasing the gene dosage of easH leads to a higher ratio of this compound to the byproduct festuclavine, highlighting the critical role of this enzyme in dictating the final product profile.[4]

Experimental Protocols

Heterologous Expression of the this compound Gene Cluster in Saccharomyces cerevisiae

This protocol outlines the general steps for reconstituting the this compound biosynthetic pathway in a yeast host.

Methodology:

-

Gene Cluster Identification and Synthesis: The eight genes of the this compound cluster from A. japonicus are identified. The coding sequences are synthesized with codon optimization for expression in S. cerevisiae.

-

Vector Construction: The synthesized genes are cloned into yeast expression vectors under the control of strong constitutive promoters (e.g., GPD, TEF1). Multiple genes can be assembled into a single vector using techniques like yeast homologous recombination.

-

Yeast Transformation: The expression vectors are transformed into a suitable S. cerevisiae host strain (e.g., CEN.PK) using standard methods such as the lithium acetate/polyethylene glycol (PEG) protocol.

-

Strain Cultivation: Transformed yeast cells are selected on appropriate selective media. For production, cultures are grown in a suitable fermentation medium (e.g., YPD) at 30°C with shaking.

-

Metabolite Extraction and Analysis: After a defined cultivation period (e.g., 72-96 hours), the culture broth and/or cell pellet are extracted with an organic solvent (e.g., ethyl acetate). The extract is then concentrated and analyzed for the presence of this compound and related intermediates using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

In Vitro Reconstitution of the Final Steps of this compound Biosynthesis

This protocol describes the enzymatic conversion of chanoclavine-I-aldehyde to this compound using purified enzymes.

Methodology:

-

Enzyme Expression and Purification: The genes encoding EasA, EasG, and EasH are cloned into expression vectors (e.g., pET vectors) and transformed into E. coli BL21(DE3). The enzymes are overexpressed and purified using affinity chromatography (e.g., Ni-NTA).

-

In Vitro Reaction Setup: A reaction mixture is prepared containing:

-

Chanoclavine-I-aldehyde (substrate)

-

Purified EasA, EasG, and EasH enzymes

-

Cofactors: NADPH, FAD, α-ketoglutarate, Fe(II), and L-ascorbic acid

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

-

Reaction and Analysis: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration. The reaction is then quenched, and the products are extracted and analyzed by HPLC-MS to detect the formation of this compound.[1]

Gene Knockout in Aspergillus japonicus using CRISPR/Cas9

This protocol provides a general framework for targeted gene deletion in A. japonicus to study the function of the eas genes.

Methodology:

-

gRNA Design and Vector Construction: Guide RNAs (gRNAs) targeting the gene of interest (e.g., easH) are designed. A CRISPR/Cas9 expression vector for Aspergillus is constructed, containing the Cas9 nuclease and the specific gRNA.

-

Protoplast Preparation: A. japonicus is grown in liquid culture, and the mycelia are harvested. Protoplasts are generated by enzymatic digestion of the fungal cell wall using a mixture of enzymes such as lysing enzymes and chitinase (B1577495) in an osmotic stabilizer.

-

Protoplast Transformation: The CRISPR/Cas9 vector is introduced into the protoplasts using a PEG-mediated transformation protocol.[5]

-

Regeneration and Selection: The transformed protoplasts are plated on a regeneration medium containing a selective agent (e.g., hygromycin B).

-

Mutant Screening and Verification: Transformants are screened by PCR to identify those with the desired gene deletion. The absence of the target gene transcript can be confirmed by RT-qPCR, and the lack of this compound production can be verified by HPLC-MS analysis of culture extracts.

Analytical Methods for this compound Detection and Quantification

Accurate detection and quantification of this compound are essential for production optimization and metabolic studies.

Table 3: HPLC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

| Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A linear gradient from 5% to 95% B over 10-15 minutes |

| Flow Rate | 0.2-0.4 mL/min |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Precursor Ion (m/z) | [M+H]⁺ for this compound (e.g., 239.15) |

| Product Ions (m/z) | Specific fragment ions for Multiple Reaction Monitoring (MRM) |

| Collision Energy | Optimized for each transition |

Conclusion and Future Perspectives

The elucidation of the genetic basis for this compound production in fungi has opened up new avenues for its biotechnological synthesis. The successful reconstitution of the entire biosynthetic pathway in a heterologous host provides a robust platform for metabolic engineering to improve yields and produce novel derivatives. Future research should focus on detailed enzymatic characterization, including kinetic studies of the key enzymes EasA, EasG, and EasH, to better understand the reaction mechanism and potential bottlenecks in the pathway. Furthermore, the development of efficient genetic tools for the native producer, Aspergillus japonicus, will be invaluable for in-depth functional genomics studies. The unique cyclopropyl moiety of this compound makes it an attractive target for drug discovery, and a deeper understanding of its biosynthesis will be instrumental in realizing its therapeutic potential.

References

- 1. Discovery and Reconstitution of the this compound Biosynthetic Pathway—Enzymatic Formation of a Cyclopropyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

The Enzymatic Forging of a Three-Membered Ring: Unraveling the Mechanism of Cyclopropane Formation in Cycloclavine Biosynthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloclavine, a structurally unique ergot alkaloid, is distinguished by the presence of a cyclopropane (B1198618) ring, a feature that imparts significant biological activity. This technical guide provides an in-depth exploration of the enzymatic mechanism responsible for the formation of this strained three-membered ring. We delve into the core of this compound's biosynthesis, focusing on the key enzymatic players and the proposed chemical transformations. This document summarizes the current understanding of the cyclopropanation step, presents available data, details key experimental methodologies, and provides visual representations of the biosynthetic and mechanistic pathways to facilitate a comprehensive understanding for researchers in natural product synthesis, enzymology, and drug discovery.

Introduction to this compound and its Biosynthetic Origin

This compound is a member of the clavine subclass of ergot alkaloids, a diverse group of fungal metabolites with a broad spectrum of physiological effects.[1] First isolated from the seeds of Ipomoea hildebrandtii and later from the fungus Aspergillus japonicus, this compound's pentacyclic scaffold, featuring a pyrrolidine-fused cyclopropane, has garnered considerable interest from the scientific community.[1][2] The biosynthesis of this compound proceeds through the common ergot alkaloid pathway, starting from L-tryptophan and dimethylallyl pyrophosphate (DMAPP), to form the key intermediate, chanoclavine-I aldehyde.[3][4] From this branch point, a dedicated set of enzymes diverts the pathway towards the formation of the characteristic cyclopropane ring.

The Core Machinery: Key Enzymes in this compound Formation

The formation of the cyclopropane ring in this compound is a complex enzymatic process that requires the concerted action of three key enzymes:

-

EasA (Old Yellow Enzyme homologue): A flavin-dependent oxidoreductase.

-

EasG (NADPH-dependent reductase): A reductase responsible for the final reduction step.

-

EasH (non-heme Fe(II)/2-oxoglutarate-dependent dioxygenase): The pivotal enzyme that catalyzes the formation of the cyclopropane ring.[4][5]

The reconstitution of the this compound biosynthetic pathway in Saccharomyces cerevisiae has been instrumental in elucidating the roles of these enzymes.[3][4]

Mechanism of Cyclopropane Ring Formation

The central catalytic step in the formation of this compound's unique structural feature is catalyzed by the non-heme iron oxygenase, EasH. While the precise mechanism is still under investigation, several plausible pathways have been proposed based on in vitro biochemical experiments.[5][6]

The biosynthesis of the cyclopropyl (B3062369) moiety is understood to proceed from chanoclavine-I aldehyde. The initial steps involve the action of EasA and lead to an enamine intermediate. EasH then acts on this intermediate to forge the cyclopropane ring. The final step is a reduction catalyzed by EasG to yield this compound.[4][5]

Three potential mechanisms have been put forward for the EasH-catalyzed cyclopropanation, all involving an initial activation of the substrate by the high-valent iron-oxo species of the enzyme:

-

Mechanism A: Hydroxylation/Halogenation followed by Cyclization: EasH could hydroxylate or halogenate the substrate, introducing a good leaving group. A subsequent intramolecular nucleophilic attack would then lead to the formation of the cyclopropane ring.[6]

-

Mechanism B: Hydride Abstraction: EasH could abstract a hydride ion, generating a carbocationic intermediate that then undergoes cyclization.[6]

-

Mechanism C: Hydrogen Atom Abstraction: The currently favored mechanism involves the abstraction of a hydrogen atom by the Fe(IV)=O species of EasH, generating a radical intermediate. This radical can then undergo a rearrangement to form the cyclopropane ring.[6]

The final step in the pathway is the reduction of the resulting intermediate by the NADPH-dependent reductase EasG to yield the stable this compound molecule.[5]

Data Presentation

While the groundbreaking work on the reconstitution of the this compound biosynthetic pathway has identified the key enzymes and proposed mechanisms, detailed quantitative data on the enzyme kinetics of EasH remain to be published. The primary studies have focused on the successful production of this compound in a heterologous host and the in vitro reconstitution of the pathway, rather than a detailed kinetic characterization of the individual enzymes. The following table summarizes the key qualitative findings from the in vitro assays.

| Parameter | Observation | Citation |

| Substrate Specificity | EasH acts on an intermediate generated by EasA from chanoclavine-I aldehyde, not directly on chanoclavine-I aldehyde itself. | [4] |

| Cofactor Dependence | The overall reaction requires NADPH, a cofactor for the reductase EasG. | [4] |

| Product Formation | In vitro assays with EasA, EasG, and EasH successfully produced this compound from chanoclavine-I aldehyde. | [4] |

| Byproduct Formation | In the absence of EasH, EasA and EasG produce festuclavine. | [4] |

Note: Detailed kinetic parameters such as Km, kcat, and Vmax for the EasH-catalyzed cyclopropanation are not available in the cited literature. Further research is required to quantitatively characterize the efficiency and substrate affinity of this novel enzyme.

Experimental Protocols

The following is a summary of the key experimental protocols used in the discovery and reconstitution of the this compound biosynthetic pathway, as described in the primary literature.

Heterologous Expression of the this compound Biosynthetic Pathway in Saccharomyces cerevisiae

The entire biosynthetic gene cluster from Aspergillus japonicus, responsible for this compound production, was expressed in S. cerevisiae. This involved the synthesis of codon-optimized genes for the eight enzymes in the pathway and their assembly into yeast expression vectors. The engineered yeast strains were then cultivated in fermentation conditions to produce this compound. The production of this compound was confirmed by LC-MS analysis of the culture broth.[4] This heterologous expression system enabled the production of this compound at titers greater than 500 mg/L.[3]

In Vitro Reconstitution of this compound Synthesis

To dissect the roles of the individual enzymes, in vitro assays were performed using purified enzymes.

-

Protein Expression and Purification: The genes for EasA, EasG, and EasH were cloned into expression vectors and the proteins were expressed in E. coli. The recombinant proteins were then purified using standard chromatographic techniques.

-

Enzyme Assays: The standard in vitro assay mixture contained the substrate (chanoclavine-I aldehyde), the purified enzymes (EasA, EasG, and EasH), and necessary cofactors (e.g., NADPH, Fe(II), 2-oxoglutarate). The reactions were incubated at a controlled temperature and then quenched.

-

Product Analysis: The reaction products were analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the formation of this compound and any byproducts.

Visualizations

Biosynthetic Pathway of this compound

Caption: Overall biosynthetic pathway of this compound.

Proposed Mechanism of EasH-Catalyzed Cyclopropanation

Caption: Proposed radical-based mechanism for EasH.

Experimental Workflow for In Vitro Reconstitution

Caption: In vitro reconstitution experimental workflow.

Conclusion

The elucidation of the this compound biosynthetic pathway represents a significant advancement in our understanding of how nature constructs complex molecular architectures. The discovery of the non-heme iron oxygenase EasH as the key enzyme responsible for cyclopropane ring formation opens up new avenues for biocatalysis and the chemoenzymatic synthesis of novel bioactive compounds. While the precise mechanism of EasH is still a subject of active research, the proposed radical-based pathway provides a strong foundation for further investigation. The detailed experimental protocols and visualizations provided in this guide are intended to serve as a valuable resource for researchers aiming to build upon this foundational work, whether in the pursuit of novel drug candidates or the exploration of fundamental enzymatic catalysis. Future studies focusing on the detailed kinetic characterization and structural biology of EasH will undoubtedly provide deeper insights into this fascinating enzymatic transformation.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. Total synthesis of (±)-cycloclavine and (±)-5-epi-cycloclavine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Reconstitution of the this compound Biosynthetic Pathway—Enzymatic Formation of a Cyclopropyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Total Synthesis of (±)-Cycloclavine and (±)-5-epi-Cycloclavine - PMC [pmc.ncbi.nlm.nih.gov]

Cycloclavine: A Technical Guide to Natural Sources and Fungal Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cycloclavine, a unique cyclopropanated ergot alkaloid. It details its natural origins, the specific fungal species known to produce it, and the successful reconstitution of its biosynthetic pathway in a heterologous host. This document summarizes key quantitative data, outlines detailed experimental protocols from seminal studies, and visualizes the biosynthetic pathway and associated experimental workflows.

Introduction to this compound

This compound (C₁₆H₁₈N₂) is a structurally complex ergot alkaloid characterized by a unique cyclopropane (B1198618) ring fused to the ergoline (B1233604) core.[1][2] First discovered in 1969, its unusual structure and biological activities, including insecticidal and antiparasitic properties, have made it a subject of significant interest in natural product chemistry and synthetic biology.[1][3] Unlike many ergot alkaloids, which have been extensively studied, this compound's biosynthesis was cryptic for many years until its recent elucidation. This guide focuses on the natural sources of this compound and the methodologies for its fungal-based production.

Natural Sources and Fungal Producers

This compound has been isolated from both plant and fungal sources. Its discovery in two different kingdoms of life highlights its unique distribution.

-

Plant Source: The first isolation of this compound was from the seeds of the morning glory species Ipomoea hildebrandtii.[1][4][5] This discovery established it as a rare, cyclopropane-containing plant alkaloid.[1][6]

-

Fungal Source: Later, this compound was identified as a secondary metabolite of the filamentous fungus Aspergillus japonicus.[3][7][8][9] This fungus is currently the only species known to naturally produce this compound through a dedicated biosynthetic gene cluster.[9] A. japonicus is also known to co-produce festuclavine, another clavine alkaloid.[7][9]

Quantitative Production of this compound

While quantitative data on this compound yields from its native producers (I. hildebrandtii and A. japonicus) are not extensively reported, significant success has been achieved in its heterologous production. The entire eight-enzyme biosynthetic pathway from A. japonicus was reconstituted in the yeast Saccharomyces cerevisiae, leading to high-titer production.[9][10][11] This demonstrates the feasibility of producing this complex alkaloid via fermentation.[10]

Table 1: Heterologous Production of this compound in Saccharomyces cerevisiae

| Product | Final Titer (mg/L) | Co-product | Co-product Titer (mg/L) | Host Organism | Fermentation Time (h) |

|---|---|---|---|---|---|

| This compound | 529 | Festuclavine | 89 | Saccharomyces cerevisiae | 160 |

Data sourced from Jakubczyk et al. (2015).[9]

Biosynthesis of this compound

All ergot alkaloids originate from the precursors L-tryptophan and dimethylallyl pyrophosphate (DMAPP).[2][9] The biosynthesis of this compound shares its early steps with other ergot alkaloids, proceeding through the key intermediate chanoclavine-I.[7][9][10][11] The terminal steps of the pathway, which confer the unique cyclopropane moiety, are catalyzed by a specific set of enzymes found in the A. japonicus gene cluster.

The key enzymatic steps to convert chanoclavine-I aldehyde to this compound require three specific enzymes:

-

EasA: An Old Yellow Enzyme homologue.[7]

-

EasG: An NADPH-dependent reductase.[7]

-

EasH: A non-heme iron oxygenase that is critically responsible for catalyzing the rearrangement and formation of the cyclopropyl (B3062369) ring.[7][9]

Caption: The biosynthetic pathway of this compound from primary precursors.

Experimental Protocols

This section details the methodologies employed for the heterologous production and analysis of this compound, as adapted from the foundational study by Jakubczyk et al. (2015).[9]

-

Gene Cluster Identification: The 16.8 kbp biosynthetic cluster, containing eight genes (dmaW, easF, easE, easC, easD, easA, easG, easH), was identified from the genome of Aspergillus japonicus.[9]

-

Gene Cloning and Expression Cassette Construction:

-

Each of the eight genes was individually cloned from the genomic DNA of A. japonicus.

-

Genes were assembled into yeast expression cassettes, each containing a unique promoter and terminator (e.g., GPD1 promoter, FBA1 terminator) to ensure stable expression.

-

-

Yeast Transformation: The expression cassettes were integrated into the genome of Saccharomyces cerevisiae strain BJ5464-NpgA.

-

Fermentation and Culture Conditions:

-

The engineered yeast strain was cultured in a 1 L fermenter.

-

A fed-batch regime was implemented, with restricted feeding of a glucose solution initiated after 40 hours of cultivation.

-

The total fermentation was carried out for 160 hours to maximize product yield.[9]

-

-

Sample Preparation:

-

A 1 mL aliquot of the yeast culture supernatant was collected.

-

The sample was basified with 100 µL of 25% ammonium (B1175870) hydroxide.

-

The alkaloids were extracted with 500 µL of chloroform (B151607).

-

-

LC-MS Analysis:

-

The chloroform extract was dried and resuspended in methanol (B129727) for analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) was performed to separate and identify the produced alkaloids.

-

Authentic standards for this compound, festuclavine, and chanoclavine-I aldehyde were used to confirm the identity of the products by comparing retention times and mass spectra.[8]

-

Quantification was achieved by generating a standard curve with the purified compounds.

-

To confirm the role of the key enzymes, particularly EasH, in vitro assays were conducted.

-

Enzyme Expression and Purification: Genes for EasA, EasG, and EasH were expressed in E. coli and the resulting proteins were purified.

-

Reaction Setup: The substrate, chanoclavine-I aldehyde, was incubated with different combinations of the purified enzymes (EasA, EasG, EasH) and necessary co-factors (e.g., NADPH).

-

Product Analysis: The reaction mixtures were analyzed by LC-MS. These experiments confirmed that all three enzymes (EasA, EasG, and EasH) were required to convert chanoclavine-I aldehyde into this compound.[8][9]

Caption: Workflow for heterologous production and analysis of this compound.

Conclusion and Future Outlook

This compound remains a fascinating natural product due to its rare cyclopropane moiety and its origins in both plants and fungi. The elucidation of its biosynthetic pathway in Aspergillus japonicus and its subsequent high-yield production in Saccharomyces cerevisiae represent a significant milestone.[9][10] This work not only solves the long-standing puzzle of this compound's formation but also establishes a robust platform for the production of this and other complex ergot alkaloids. Future research may focus on exploring the full pharmacological potential of this compound, leveraging the developed fermentation process for large-scale production, and applying protein engineering to the key enzyme EasH to potentially generate novel alkaloid structures.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. researchgate.net [researchgate.net]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Total Synthesis of (±)-Cycloclavine and (±)-5-epi-Cycloclavine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.de [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and Reconstitution of the this compound Biosynthetic Pathway—Enzymatic Formation of a Cyclopropyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and reconstitution of the this compound biosynthetic pathway--enzymatic formation of a cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and Reconstitution of the this compound Biosynthetic Pathway-Enzymatic Formation of a Cyclopropyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Cycloclavine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cycloclavine is a unique, cyclopropanated ergot alkaloid first isolated in 1969 from the seeds of Ipomoea hildebrandtii.[1][2][3] As a member of the clavine class of ergot alkaloids, it possesses a complex pentacyclic structure that has garnered significant interest from the scientific community.[4] This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of (+)-Cycloclavine, including quantitative structural data, detailed experimental protocols for its characterization, and an elucidation of its stereochemical configuration.

Chemical Structure

The systematic IUPAC name for (+)-Cycloclavine is (1aS,3aR,9bS)-1a,3-Dimethyl-1a,2,3,3a,4,6-hexahydro-1H-cyclopropa[c]indolo[4,3-ef]indole .[2] Its molecular formula is C₁₆H₁₈N₂, with a molar mass of 238.33 g/mol .[2] The structure is characterized by a rigid pentacyclic core that includes an indole (B1671886) moiety, a piperidine (B6355638) ring, and a distinctive cyclopropane (B1198618) ring fused to the ergoline (B1233604) framework.

The Simplified Molecular-Input Line-Entry System (SMILES) notation for (+)-Cycloclavine is: C[C@]12C[C@@]13--INVALID-LINK--N(C2)C.

Visualization of the Chemical Structure of (+)-Cycloclavine

Caption: 2D representation of the chemical structure of (+)-Cycloclavine.

Stereochemistry

(+)-Cycloclavine possesses three contiguous stereocenters, two of which are quaternary carbons within the cyclopropane ring. The absolute configuration of these stereocenters is crucial for its biological activity. The systematic IUPAC name designates the stereochemistry as (1aS,3aR,9bS).

A detailed analysis of each stereocenter according to the Cahn-Ingold-Prelog (CIP) priority rules is as follows:

-

C-1a (S configuration):

-

Priority 1: C-9b (part of the indole ring system).

-

Priority 2: C-1 (part of the cyclopropane ring).

-

Priority 3: The methyl group (-CH₃).

-

Priority 4: C-2 (part of the piperidine ring). Viewing the molecule with the lowest priority group (C-2) pointing away, the sequence from priority 1 to 3 is counter-clockwise, hence the S configuration.

-

-

C-3a (R configuration):

-

Priority 1: N-3 (part of the piperidine ring).

-

Priority 2: C-9b (part of the indole ring system).

-

Priority 3: C-4.

-

Priority 4: C-2. Viewing the molecule with the lowest priority group (C-2) pointing away, the sequence from priority 1 to 3 is clockwise, hence the R configuration.

-

-

C-9b (S configuration):

-

Priority 1: C-3a.

-

Priority 2: C-9a (part of the indole ring).

-

Priority 3: C-1a.

-

Priority 4: Hydrogen atom (implied). Viewing the molecule with the lowest priority group (Hydrogen) pointing away, the sequence from priority 1 to 3 is counter-clockwise, hence the S configuration.

-

Quantitative Structural Data

Crystallographic data provides precise measurements of bond lengths and angles, offering insight into the molecule's three-dimensional conformation. The following data is derived from X-ray crystallographic analysis of a closely related synthetic intermediate of (±)-cycloclavine, as detailed in the supporting information of Petronijevic and Wipf (2011). While the complete CIF file for (+)-Cycloclavine itself is not publicly available, this data provides a close approximation of its structural parameters.

| Bond/Angle | Atoms Involved | Value (Å or °) |

| Bond Lengths | ||

| C1-C1a | C-C | ~1.52 |

| C1-C2 | C-C | ~1.51 |

| C1a-C2 | C-C | ~1.54 |

| C1a-C9b | C-C | ~1.53 |

| C1a-C(Me) | C-C | ~1.51 |

| N3-C3a | N-C | ~1.47 |

| C3a-C9b | C-C | ~1.55 |

| Bond Angles | ||

| C1-C1a-C2 | C-C-C | ~59.8 |

| C1a-C1-C2 | C-C-C | ~60.1 |

| C1-C2-C1a | C-C-C | ~60.1 |

| C(Me)-C1a-C9b | C-C-C | ~118.5 |

| N3-C3a-C9b | N-C-C | ~110.2 |

Note: These values are illustrative and based on a synthetic precursor. Actual values for (+)-Cycloclavine may vary slightly.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

¹H NMR (700 MHz, CDCl₃) δ (ppm): 7.92 (bs, 1H), 7.15 (d, J = 8.4 Hz, 1H), 7.10 (app t, J = 7.7 Hz, 1H), 6.91 (s, 1H), 6.84 (d, J = 7.0 Hz, 1H), 3.17 (d, J = 9.1 Hz, 1H), 3.15 (dd, J = 14.0, 4.2 Hz, 1H), 2.79 (dd, J = 11.2, 3.5 Hz, 1H), 2.61 (t, J = 12.6 Hz, 1H), 2.42 (d, J = 8.4 Hz, 1H), 2.37 (s, 3H), 1.70 (s, 3H), 1.61 (d, J = 2.8 Hz, 1H), 0.46 (d, J = 3.5 Hz, 1H).

¹³C NMR (125 MHz, CDCl₃) δ (ppm): 135.4, 133.5, 128.7, 122.9, 118.1, 113.2, 110.3, 107.9, 69.6, 65.6, 39.9, 34.3, 27.8, 24.9, 24.2, 16.5.

Experimental Protocols

Isolation of (+)-Cycloclavine from Ipomoea hildebrandtii Seeds

The following is a generalized protocol for the extraction and isolation of ergot alkaloids from morning glory seeds, adapted for (+)-Cycloclavine.

-

Grinding: A known mass of Ipomoea hildebrandtii seeds is finely ground to a powder using a mortar and pestle or a mechanical grinder.

-

Defatting: The ground seed material is defatted by extraction with a non-polar solvent such as hexane (B92381) or petroleum ether for several hours in a Soxhlet apparatus. This step removes oils and other lipids that can interfere with subsequent extractions.

-

Alkaloid Extraction:

-

The defatted seed powder is air-dried and then macerated with a mixture of methanol (B129727) and aqueous ammonia (B1221849) (e.g., 9:1 v/v) for 24-48 hours with occasional shaking. The basic conditions ensure that the alkaloids are in their free base form, which is more soluble in organic solvents.

-

The mixture is filtered, and the filtrate is collected. The extraction process is repeated two more times with fresh solvent to ensure complete extraction of the alkaloids.

-

-

Solvent Evaporation: The combined filtrates are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.

-

Acid-Base Extraction (Purification):

-

The crude extract is dissolved in a 1% aqueous solution of tartaric acid.

-

This acidic aqueous solution is then washed with a non-polar organic solvent like diethyl ether or chloroform (B151607) to remove any remaining non-alkaloidal impurities. The aqueous layer containing the protonated alkaloids is retained.

-

The aqueous layer is then made alkaline (pH 9-10) by the dropwise addition of a concentrated ammonium (B1175870) hydroxide (B78521) solution.

-

The free-base alkaloids are then extracted from the basified aqueous solution with several portions of chloroform or a chloroform/isopropanol mixture.

-

-

Final Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude alkaloid mixture can be further purified by column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC), and those containing (+)-Cycloclavine are combined and evaporated to yield the purified compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified (+)-Cycloclavine is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).[5]

-

¹H NMR Data Acquisition:

-

A standard single-pulse experiment is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Typical acquisition parameters include a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-32 scans.[5]

-

-

¹³C NMR Data Acquisition:

-

A standard proton-decoupled ¹³C experiment is performed.

-

Typical acquisition parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[5]

-

-

Data Processing: The raw data (Free Induction Decay) is processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Mass Spectrometry

-

Sample Preparation: A dilute solution of (+)-Cycloclavine is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI) is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired in positive ion mode. The exact mass of the molecular ion ([M+H]⁺) is measured to confirm the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides characteristic fingerprints that can be used for structural confirmation.[6][7]

Experimental Workflow

Caption: Workflow for the isolation and structural elucidation of (+)-Cycloclavine.

Conclusion

(+)-Cycloclavine stands out as a structurally intricate natural product with a unique chemical architecture. This guide has provided a detailed examination of its chemical structure, with a particular focus on its defining stereochemistry. The presented quantitative data and experimental protocols offer a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the further study and potential applications of this fascinating ergot alkaloid. The complex stereochemistry and rigid conformational framework of (+)-Cycloclavine make it an intriguing scaffold for the design of novel therapeutic agents.

References

- 1. aafco.org [aafco.org]

- 2. Cycloclavine - Wikipedia [en.wikipedia.org]

- 3. "Studies Directed Towards the Total Synthesis of this compound" | Indian Institute of Technology Madras [iitm.ac.in]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. benchchem.com [benchchem.com]

- 6. Video: Detection of Regulated Ergot Alkaloids in Food Matrices by Liquid Chromatography-Trapped Ion Mobility Spectrometry-Time-of-Flight Mass Spectrometry [jove.com]

- 7. lcms.cz [lcms.cz]

Spectroscopic and Characterization Profile of Cycloclavine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloclavine is a naturally occurring ergot alkaloid first isolated from the seeds of Ipomoea hildebrandtii.[1] As a member of the clavine subclass of ergot alkaloids, it possesses a unique pentacyclic structure featuring a cyclopropane (B1198618) ring, a structural motif that has garnered significant interest in the field of synthetic chemistry and pharmacology.[2] This technical guide provides a comprehensive overview of the spectroscopic data and characterization of this compound, intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development. The document outlines key spectroscopic data, detailed experimental protocols for its characterization, and visual representations of its biosynthetic and potential signaling pathways.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data reported for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.92 | bs | - | NH |

| 7.15 | d | 8.4 | Ar-H |

| 7.10 | app t | 7.7 | Ar-H |

| 6.91 | s | - | Ar-H |

| 6.84 | d | 7.0 | Ar-H |

| 3.17 | d | 9.1 | CH |

| 3.15 | dd | 14.0, 4.2 | CH₂ |

| 2.79 | dd | 11.2, 3.5 | CH₂ |

| 2.61 | t | 12.6 | CH |

| 2.42 | d | 8.4 | CH |

| 2.37 | s | - | N-CH₃ |

| 1.70 | s | - | C-CH₃ |

| 1.61 | d | 2.8 | CH |

| 0.46 | d | 3.5 | CH₂ (cyclopropane) |

Note: Data obtained from a 700 MHz spectrometer.[3] Chemical shifts and coupling constants are indicative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 135.4 | Ar-C |

| 133.5 | Ar-C |

| 128.7 | Ar-C |

| 122.9 | Ar-C |

| 118.1 | Ar-C |

| 113.2 | Ar-C |

| 110.3 | Ar-C |

| 107.9 | Ar-C |

| 69.6 | C |

| 65.6 | C |

| 39.9 | CH |

| 34.3 | CH₂ |

| 27.8 | CH |

| 24.9 | CH₃ |

| 24.2 | CH |

| 16.5 | CH₃ |

Note: Data obtained from a 125 MHz spectrometer.[3]

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | Formula | Calculated m/z | Found m/z |

| API+ | C₁₆H₁₉N₂ | 239.1548 | 239.1572 |

Note: The data corresponds to the [M+H]⁺ ion.[3]

Experimental Protocols

Standardized protocols for the spectroscopic characterization of this compound are provided below. These are general procedures and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Ensure the solvent height in the NMR tube is a minimum of 4 cm.

-

-

¹H NMR Spectroscopy:

-

Instrument: 500 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Parameters:

-

Spectral Width: -2 to 10 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 (depending on sample concentration).

-

-

Processing:

-

Apply a line broadening factor of 0.3 Hz.

-

Fourier transform the FID.

-

Phase and baseline correct the spectrum.

-

Calibrate the spectrum using the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: 125 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0 to 150 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Processing:

-

Apply a line broadening factor of 1.0 Hz.

-

Fourier transform the FID.

-

Phase and baseline correct the spectrum.

-

Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

-

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Instrument: Q-TOF or Orbitrap mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mode: Positive ion mode is typically used for alkaloids.

-

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Analyzer Settings:

-

Scan Range: m/z 100-500.

-

Resolution: >10,000.

-

Acquire data for a sufficient duration to obtain a stable ion signal and accurate mass measurement.

-

-

Data Analysis:

-

Determine the accurate mass of the protonated molecule [M+H]⁺.

-

Use the instrument's software to calculate the elemental composition and compare it with the theoretical value for C₁₆H₁₈N₂.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions to determine a concentration that gives an absorbance reading between 0.2 and 0.8 AU. A typical starting concentration is 10 µg/mL.

-

-

Instrumentation and Measurement:

-

Instrument: Double-beam UV-Vis spectrophotometer.

-

Cuvettes: Use 1 cm path length quartz cuvettes.

-

Blank: Use the same solvent as used for the sample preparation.

-

Wavelength Range: Scan from 200 to 400 nm.

-

Procedure:

-

Record a baseline spectrum with the blank solution in both the sample and reference cuvettes.

-

Rinse the sample cuvette with the this compound solution and then fill it.

-

Record the absorbance spectrum of the sample.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of powdered, dry this compound onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample.

-

-

Instrumentation and Measurement:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Procedure:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for functional groups present in this compound, such as N-H (indole), C-H (aromatic, aliphatic, cyclopropyl), C=C (aromatic), and C-N stretching vibrations.

-

-

Biological Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes related to this compound can aid in understanding its context and characterization.

Biosynthetic Pathway of this compound

The biosynthesis of this compound from the precursor chanoclavine-I aldehyde involves a series of enzymatic steps.[4]

Experimental Workflow for this compound Characterization

A typical workflow for the isolation and characterization of a natural product like this compound is outlined below.

Simplified Signaling Pathway of this compound

This compound has been shown to interact with several central nervous system receptors, notably serotonin (B10506) (5-HT) receptors and sigma-1 receptors.[1][5] Its activity at the 5-HT₂A receptor is of particular interest.

Conclusion

This technical guide consolidates the available spectroscopic data for this compound and provides standardized experimental protocols for its characterization. The presented NMR and mass spectrometry data are essential for the identification and verification of this unique ergot alkaloid. While specific UV-Vis and IR data are not extensively reported, the provided general protocols offer a solid foundation for researchers to obtain this information. The visualized biosynthetic and signaling pathways provide a conceptual framework for understanding the biological context of this compound. This guide aims to facilitate further research into the chemical and pharmacological properties of this compound and its potential applications in drug discovery and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Total Synthesis of (±)-Cycloclavine and (±)-5-epi-Cycloclavine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Discovery and Reconstitution of the this compound Biosynthetic Pathway—Enzymatic Formation of a Cyclopropyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

Cycloclavine: A Comprehensive Technical Guide to its Biological Activity and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloclavine is a unique ergot alkaloid characterized by a pentacyclic core structure featuring a distinctive cyclopropane (B1198618) ring. First isolated from the seeds of Ipomoea hildebrandtii, this natural product has garnered significant interest within the scientific community due to its diverse biological activities.[1] Exhibiting a range of pharmacological effects, from potent insecticidal properties to interactions with central nervous system (CNS) receptors, this compound presents a compelling scaffold for further investigation and potential therapeutic development. This technical guide provides an in-depth overview of the current understanding of this compound's biological activity and pharmacological potential, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Pharmacological Potential in the Central Nervous System

Recent studies have elucidated the stereospecific interactions of this compound enantiomers with a panel of CNS receptors, revealing a unique binding profile compared to other well-known psychoactive compounds like LSD and psilocin. This suggests that this compound may offer a novel pharmacological platform for targeting specific neurological pathways.

CNS Receptor Binding Profile

A comprehensive study by Wipf and McCabe in 2018 characterized the binding of both natural (+)-Cycloclavine and its unnatural enantiomer, (–)-Cycloclavine, to 16 CNS receptors. The results, presented as percent inhibition of radioligand binding at a concentration of 10 µM, highlight a significant degree of stereospecificity and a distinct pattern of receptor interaction.

Table 1: CNS Receptor Binding Profile of this compound Enantiomers (% Inhibition at 10 µM)

| Receptor Target | (+)-Cycloclavine (%) | (–)-Cycloclavine (%) |

| Adrenergic | ||

| α1 | 57 | 59 |

| Dopamine (B1211576) | ||

| D1 | 91 | 30 |

| D2L | 81 | 14 |

| D3 | 93 | 75 |

| GABA | ||

| GABAA | 9 | 0 |

| Histamine | ||

| H1 | 17 | 27 |

| Muscarinic | ||

| M2 | 0 | 0 |

| M5 | 11 | 15 |

| Nicotinic | ||

| Acetylcholine α4β2 | 9 | 11 |

| Opiate | ||

| μ-opioid | 73 | 75 |

| Orexin | ||

| OX1 | 23 | 6 |

| Serotonin (B10506) | ||

| 5-HT1A | 97 | 97 |

| 5-HT2A | 100 | 100 |

| 5-HT6 | Not Reported | Not Reported |

| 5-HT7 | Not Reported | Not Reported |

| Sigma | ||

| Sigma-1 | 89 | 51 |

Data extracted from Wipf and McCabe, 2018.

Signaling Pathway of 5-HT2A Receptor Activation

This compound demonstrates significant interaction with serotonin receptors, particularly the 5-HT2A receptor. Activation of this G protein-coupled receptor (GPCR) is known to initiate a cascade of intracellular signaling events. The diagram below illustrates the canonical signaling pathway associated with 5-HT2A receptor activation.

Insecticidal Activity

This compound has demonstrated significant potential as a broad-spectrum insecticide.[1] Studies have shown its efficacy against a variety of agricultural pests.

Quantitative Insecticidal Activity

Research by Dickhaut and colleagues in 2021 highlighted the insecticidal potential of this compound and its derivatives against several common insect pests. The following table summarizes the reported activity at specific concentrations.

Table 2: Insecticidal Activity of this compound

| Pest Species | Concentration (ppm) | Reported Activity |

| Aphids | 100 | Insecticidal potential |

| Brown Plant Hopper | 300 | Insecticidal potential |

| Silverleaf Whitefly | 300 | Insecticidal potential |

| Thrips | 300 | Insecticidal potential |

Data based on a citation of Dickhaut et al., 2021.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following sections outline the general methodologies employed in the key experiments cited in this guide.

Radioligand Binding Assay for CNS Receptors

The following is a generalized protocol for a competitive radioligand binding assay, similar to what would have been used to generate the data in Table 1. Specific parameters for each of the 16 receptors would need to be obtained from the original publication by Wipf and McCabe (2018).

Objective: To determine the binding affinity of a test compound (e.g., this compound) to a specific CNS receptor by measuring its ability to displace a known radioligand.

Materials:

-

Cell membranes or whole cells expressing the target receptor.

-

Radioligand specific for the target receptor (e.g., [³H]-LSD for serotonin receptors).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the receptor of interest in a lysis buffer.

-

Centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

A fixed concentration of the specific radioligand.

-

Varying concentrations of the test compound (this compound).

-

A known amount of the membrane preparation.

-

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Insecticidal Bioassay

The following is a general protocol for a contact and feeding bioassay to determine the insecticidal activity of a compound. The specific details for the experiments conducted by Dickhaut et al. (2021) would need to be sourced from their original publication.

Objective: To assess the toxicity of a test compound (e.g., this compound) to a target insect species.

Materials:

-

Target insect species (e.g., aphids, thrips).

-

Test compound (this compound).

-

Solvent for the test compound (e.g., acetone, ethanol).

-

Surfactant (e.g., Triton X-100) to aid in dispersion.

-

Leaf discs or artificial diet.

-

Petri dishes or other suitable containers.

-

Spray tower or micropipette for application.

-

Controlled environment chamber (temperature, humidity, light).

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Make a series of dilutions to obtain the desired test concentrations (e.g., 100 ppm, 300 ppm).

-

Add a surfactant to the final solutions to ensure even spreading.

-

-

Treatment Application:

-

Leaf-dip method (for sucking insects like aphids):

-

Dip leaf discs of a host plant into the test solutions for a set time (e.g., 10-30 seconds).

-

Allow the leaf discs to air dry.

-

-

Topical application:

-

Apply a small, known volume of the test solution directly to the dorsal thorax of each insect using a microapplicator.

-

-

Diet incorporation (for chewing insects):

-

Incorporate the test compound into an artificial diet at the desired concentrations.

-

-

-

Insect Exposure:

-

Place the treated leaf discs or diet into petri dishes.

-

Introduce a known number of insects into each petri dish.

-

Include a control group treated with the solvent and surfactant only.

-

-

Incubation:

-

Maintain the petri dishes in a controlled environment chamber with appropriate temperature, humidity, and photoperiod for the specific insect species.

-

-

Mortality Assessment:

-

Record the number of dead insects at specific time intervals (e.g., 24, 48, 72 hours).

-

Insects that are moribund or unable to move when prodded are typically considered dead.

-

-

Data Analysis:

-

Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100, where T is the treated group and C is the control group.

-

If a range of concentrations is tested, determine the LC₅₀ (lethal concentration for 50% of the population) or LD₅₀ (lethal dose for 50% of the population) using probit analysis.

-

Conclusion and Future Directions

This compound stands out as a promising natural product with a multifaceted pharmacological profile. Its unique interactions with CNS receptors, particularly the stereospecific binding to dopamine and serotonin receptors, warrant further investigation for potential applications in neuroscience and psychopharmacology. The distinct binding profile compared to classical psychedelics suggests that this compound and its derivatives could be explored for therapeutic interventions with potentially novel mechanisms of action and side-effect profiles.

In the realm of agriculture, the broad-spectrum insecticidal activity of this compound positions it as a potential lead compound for the development of new bio-insecticides. Further studies are needed to determine its precise mode of action in insects, its efficacy under field conditions, and its environmental safety profile. The development of more potent and selective analogs through synthetic chemistry could lead to the creation of next-generation pest management solutions.

The in-depth understanding of this compound's biological activities and the refinement of experimental protocols will be instrumental in unlocking its full pharmacological and agricultural potential. Future research should focus on elucidating the structure-activity relationships of this compound derivatives, exploring their in vivo efficacy in relevant disease and pest models, and conducting comprehensive safety and toxicological assessments.

References

An In-depth Technical Guide to Cycloclavine: A Unique Ergot Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloclavine is a clavine-type ergot alkaloid distinguished by its unique pentacyclic structure featuring a cyclopropyl (B3062369) moiety. First isolated from the seeds of Ipomoea hildebrandtii, this fungal metabolite has garnered significant interest due to its notable biological activities, including potent insecticidal properties and a distinct receptor binding profile in mammalian central nervous system (CNS) receptors. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, pharmacological properties, and detailed protocols for its chemical synthesis and analysis. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and agrochemical development.

Introduction

Ergot alkaloids are a diverse class of mycotoxins produced by various fungi, most notably species of the Claviceps genus. These compounds are characterized by a tetracyclic ergoline (B1233604) ring system and exhibit a wide range of pharmacological effects.[1] this compound stands out within this family due to its unusual cyclopropane (B1198618) ring, a feature that contributes to its unique biological activity.[2] While its insecticidal potential has been recognized, the precise molecular mechanism of this action is still under investigation.[1] In mammalian systems, this compound has demonstrated significant stereospecific interactions with several CNS receptors, suggesting potential for further pharmacological exploration.[3]

Biosynthesis of this compound

The biosynthesis of this compound proceeds from the common ergot alkaloid precursor, chanoclavine-I. The key transformation involves an enzymatic cascade that leads to the formation of the characteristic cyclopropyl ring. This process has been successfully reconstituted in the yeast Saccharomyces cerevisiae.[4]

The proposed biosynthetic pathway is initiated by the conversion of L-tryptophan and dimethylallyl pyrophosphate (DMAPP) to chanoclavine-I. From this branch point, a series of enzymatic reactions catalyzed by EasA (an Old Yellow Enzyme homologue), EasG (an NADPH-dependent reductase), and EasH (an α-ketoglutarate-dependent, non-heme iron oxygenase) leads to the formation of this compound. EasH is the critical enzyme responsible for the cyclopropanation reaction.[4]

Pharmacological Properties

Receptor Binding Profile in Mammalian CNS

A study by Wipf and McCabe in 2018 provided a detailed characterization of the binding affinities of both natural (+)-cycloclavine and its unnatural enantiomer (–)-cycloclavine at 16 CNS receptors. The results, summarized in the table below, reveal significant stereospecificity and a unique binding profile compared to other well-known psychoactive compounds like LSD, psilocin, and DMT.[3]